molecular formula C11H13BrF2N2O B7118913 N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide

N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide

Cat. No.: B7118913
M. Wt: 307.13 g/mol
InChI Key: LCVMMKJMNRMXCI-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, along with a difluorodimethylpropanamide moiety

Properties

IUPAC Name

N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2O/c1-6-4-7(8(12)15-5-6)16-10(17)11(2,3)9(13)14/h4-5,9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVMMKJMNRMXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)NC(=O)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 5-methylpyridine to introduce the bromine atom at the 2-position. This is followed by the introduction of the difluorodimethylpropanamide moiety through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale production may utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized products.

Scientific Research Applications

N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • N-(2-chloro-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide
  • N-(2-bromo-5-ethylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide

Uniqueness

N-(2-bromo-5-methylpyridin-3-yl)-3,3-difluoro-2,2-dimethylpropanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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